Cas no 293737-96-9 (N-(5-Amino-2-chlorophenyl)benzamide)

N-(5-Amino-2-chlorophenyl)benzamide is a chlorinated aromatic benzamide derivative with a molecular formula of C₁₃H₁₁ClN₂O. This compound features both an amino and a chloro substituent on the phenyl ring, which enhances its reactivity and utility in organic synthesis. Its well-defined structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of bioactive molecules. The presence of the electron-donating amino group and electron-withdrawing chloro group allows for selective functionalization, enabling diverse chemical modifications. High purity and stability under standard conditions further contribute to its suitability for laboratory and industrial applications.
N-(5-Amino-2-chlorophenyl)benzamide structure
293737-96-9 structure
Product Name:N-(5-Amino-2-chlorophenyl)benzamide
CAS No:293737-96-9
MF:C13H11ClN2O
MW:246.69224190712
CID:1073881
PubChem ID:721122
Update Time:2025-05-20

N-(5-Amino-2-chlorophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-Amino-2-chlorophenyl)benzamide
    • 293737-96-9
    • Oprea1_864106
    • SCHEMBL403486
    • DTXSID101292134
    • DB-403369
    • AKOS000289048
    • UYXSEGQERLWLDP-UHFFFAOYSA-N
    • MDL: MFCD01145120
    • Inchi: 1S/C13H11ClN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
    • InChI Key: UYXSEGQERLWLDP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1NC(C1C=CC=CC=1)=O)N

Computed Properties

  • Exact Mass: 246.0559907g/mol
  • Monoisotopic Mass: 246.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.1Ų

N-(5-Amino-2-chlorophenyl)benzamide Security Information

  • HazardClass:IRRITANT

N-(5-Amino-2-chlorophenyl)benzamide Pricemore >>

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Additional information on N-(5-Amino-2-chlorophenyl)benzamide

N-(5-Amino-2-Chlorophenyl)Benzamide: A Comprehensive Overview

N-(5-Amino-2-chlorophenyl)benzamide, with the CAS number 293737-96-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide group with a substituted phenyl ring containing both amino and chloro substituents. The benzamide moiety is a common structural element in many bioactive compounds, contributing to its potential applications in drug design and development.

The synthesis of N-(5-amino-2-chlorophenyl)benzamide involves a series of well-established organic reactions. Typically, the process begins with the preparation of the substituted aniline derivative, followed by acylation using benzoyl chloride in the presence of a base. This reaction pathway ensures the formation of the desired amide bond. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity while minimizing environmental impact.

Recent studies have highlighted the potential of N-(5-amino-2-chlorophenyl)benzamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various enzyme targets, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer and neurodegenerative diseases. The amino group on the phenyl ring plays a critical role in modulating the compound's bioactivity, offering opportunities for further functionalization and optimization.

In addition to its pharmacological applications, N-(5-amino-2-chlorophenyl)benzamide has also been investigated for its electronic properties. Computational studies have revealed that the compound exhibits favorable charge transport characteristics, making it a promising candidate for use in organic electronics. The interplay between the chloro substituent and the benzamide group significantly influences these properties, providing a basis for future materials science applications.

The structural versatility of N-(5-amino-2-chlorophenyl)benzamide has also led to its use as a building block in supramolecular chemistry. By incorporating this compound into self-assembling systems, researchers have demonstrated its ability to form ordered nanostructures with potential applications in drug delivery and sensing technologies. These findings underscore the compound's importance as a multifunctional platform for diverse scientific inquiries.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize N-(5-amino-2-chlorophenyl)benzamide with high precision. These methods provide detailed insights into the compound's molecular structure and stability under various conditions, further aiding in its application across different scientific domains.

In conclusion, N-(5-amino-2-chlorophenyl)benzamide (CAS No: 293737-96-9) stands as a remarkable example of how structural diversity can lead to multifaceted applications in chemistry and beyond. Its continued exploration across disciplines promises to unlock new possibilities for innovation and discovery.

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